molecular formula C19H13Cl6N3 B15092055 2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 389579-66-2

2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B15092055
CAS No.: 389579-66-2
M. Wt: 496.0 g/mol
InChI Key: XBWGBEZTVOHKSB-UHFFFAOYSA-N
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Description

2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with an ethyl substituent and a triazine ring with trichloromethyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromoethylbenzene and phenylboronic acid. The resulting 4’-ethyl-[1,1’-biphenyl] is then subjected to further functionalization to introduce the triazine ring.

The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines or nitriles

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The ethyl group on the biphenyl core can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The triazine ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield benzoic acid derivatives, while substitution of trichloromethyl groups can produce various substituted triazines.

Scientific Research Applications

2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through various pathways. The biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins, while the triazine ring can form hydrogen bonds or coordinate with metal ions. The trichloromethyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(dichloromethyl)-1,3,5-triazine
  • 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trifluoromethyl)-1,3,5-triazine

Uniqueness

The uniqueness of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the biphenyl core and the triazine ring, along with the trichloromethyl groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

389579-66-2

Molecular Formula

C19H13Cl6N3

Molecular Weight

496.0 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C19H13Cl6N3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15-26-16(18(20,21)22)28-17(27-15)19(23,24)25/h3-10H,2H2,1H3

InChI Key

XBWGBEZTVOHKSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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